Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate
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Overview
Description
Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate is a complex organic compound with a molecular formula of C18H23N5O4 and a molecular weight of 373.4063[_{{{CITATION{{{_1{878411-73-5 | Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino7 ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate typically involves multiple steps, starting with the formation of the purine core. The initial steps may include the condensation of appropriate precursors, such as amines and ketones, under controlled conditions to form the purine ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate may be used to study the interactions of purine derivatives with biological macromolecules. It can also serve as a probe to investigate cellular processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate:
This compound: is structurally similar to other purine derivatives, such as and This compound .
Uniqueness: What sets this compound apart from other similar compounds is its specific combination of substituents and the presence of the ethyl ester group, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-6-9-21-11(3)12(4)23-14-15(19-17(21)23)20(5)18(26)22(16(14)25)10-8-13(24)27-7-2/h6H,1,7-10H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYGJMZBIAVDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3CC=C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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